molecular formula C11H18N2O3 B1393309 Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate CAS No. 1049730-83-7

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate

Cat. No.: B1393309
CAS No.: 1049730-83-7
M. Wt: 226.27 g/mol
InChI Key: NPGRDRVURHCUPW-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro core and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a tert-butyl esterifying agent . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the diazaspiro core, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce hydroxyl derivatives, and substitution can result in a variety of functionalized spiro compounds .

Scientific Research Applications

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the oxo group.

    Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate: Another related compound with a similar core structure but lacking the oxo group.

Uniqueness

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is unique due to its specific oxo group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H18_{18}N2_2O3_3
  • Molecular Weight : 226.276 g/mol
  • CAS Number : 1049730-83-7

The compound features a spirocyclic structure that contributes to its unique pharmacological properties. The tert-butyl group enhances lipophilicity, which may influence its interaction with biological targets.

Antiparasitic Activity

Preliminary studies suggest that derivatives of diazaspiro compounds can exhibit activity against parasites such as Trypanosoma brucei, the causative agent of sleeping sickness. For instance, analogs have shown reduced parasitemia in infected mice models, indicating potential for development in antiparasitic therapies .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in metabolic pathways of pathogens.
  • Modulation of Receptor Activity : The structural features may allow it to interact with specific receptors, potentially leading to therapeutic effects.

Study on Structural Analogues

A comparative study involving various diazaspiro compounds highlighted the importance of structural modifications on biological activity. For example, changes in substituents significantly altered both potency and selectivity against T. brucei and other targets .

CompoundActivity Against T. bruceiAqueous SolubilityComments
Compound AEC50 < 0.03 μMHighStrong anti-trypanosomal activity
Compound BEC50 ~ 0.43 μMModerateReduced potency compared to A
This compoundTBDTBDFurther studies needed

Pharmacokinetic Profiles

Pharmacokinetic studies are essential to understanding the viability of this compound as a therapeutic agent. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated to predict clinical efficacy.

Properties

IUPAC Name

tert-butyl 8-oxo-1,7-diazaspiro[3.4]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-5-11(13)4-6-12-8(11)14/h4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGRDRVURHCUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681034
Record name tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049730-83-7
Record name tert-Butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-1,6-diazaspiro[3.4]octane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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